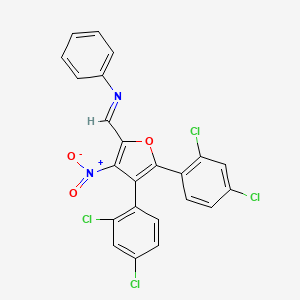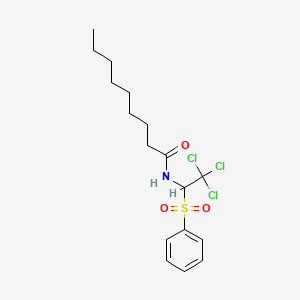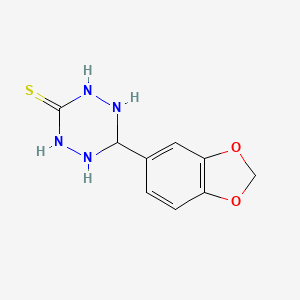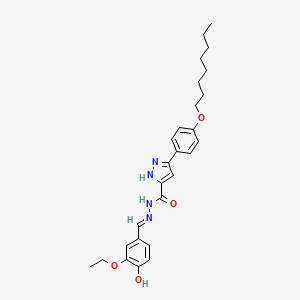
3-Iodo-N-(2,2,2-trichloro-1-(4-iodoanilino)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-N-(2,2,2-trichloro-1-(4-iodoanilino)ethyl)benzamide is a complex organic compound with the molecular formula C15H11Cl3I2N2O and a molecular weight of 595.436 g/mol . This compound is characterized by the presence of iodine and chlorine atoms, which contribute to its unique chemical properties.
Méthodes De Préparation
The synthesis of 3-Iodo-N-(2,2,2-trichloro-1-(4-iodoanilino)ethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the amine intermediate: This involves the reaction of 4-iodoaniline with 2,2,2-trichloroacetaldehyde under controlled conditions to form the intermediate.
Coupling reaction: The intermediate is then reacted with 3-iodobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Analyse Des Réactions Chimiques
3-Iodo-N-(2,2,2-trichloro-1-(4-iodoanilino)ethyl)benzamide undergoes various types of chemical reactions, including:
Substitution reactions: The iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Iodo-N-(2,2,2-trichloro-1-(4-iodoanilino)ethyl)benzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Iodo-N-(2,2,2-trichloro-1-(4-iodoanilino)ethyl)benzamide involves its interaction with specific molecular targets. The compound’s iodine and chlorine atoms play a crucial role in its reactivity and binding affinity. It can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are still under investigation .
Comparaison Avec Des Composés Similaires
3-Iodo-N-(2,2,2-trichloro-1-(4-iodoanilino)ethyl)benzamide can be compared with other similar compounds such as:
3-Iodo-N-(2,2,2-trichloro-1-(4-nitroanilino)ethyl)benzamide:
3-Iodo-N-(2,2,2-trichloro-1-(4-chloroanilino)ethyl)benzamide:
Propriétés
Numéro CAS |
303106-66-3 |
|---|---|
Formule moléculaire |
C15H11Cl3I2N2O |
Poids moléculaire |
595.4 g/mol |
Nom IUPAC |
3-iodo-N-[2,2,2-trichloro-1-(4-iodoanilino)ethyl]benzamide |
InChI |
InChI=1S/C15H11Cl3I2N2O/c16-15(17,18)14(21-12-6-4-10(19)5-7-12)22-13(23)9-2-1-3-11(20)8-9/h1-8,14,21H,(H,22,23) |
Clé InChI |
AQGWNUGRMGXRED-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)I)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B15079381.png)

![Benzyl (2E)-7-methyl-3-oxo-2-(4-propoxybenzylidene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B15079386.png)
![(2E)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenamide](/img/structure/B15079392.png)
![3-(3-ethoxyphenyl)-N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15079399.png)

![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B15079404.png)

![N'-[(E)-(2-fluorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15079424.png)

![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B15079450.png)
![4-[(2,2,3,3,4,4,5,5-Octafluoropentylamino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B15079455.png)
![butyl 4-[(2,2,2-trichloro-1-{[(2E)-3-phenyl-2-propenoyl]amino}ethyl)amino]benzoate](/img/structure/B15079458.png)
